molecular formula C6H7NO4S B14717142 2-Amino-3-hydroxybenzene-1-sulfonic acid CAS No. 10462-50-7

2-Amino-3-hydroxybenzene-1-sulfonic acid

Cat. No.: B14717142
CAS No.: 10462-50-7
M. Wt: 189.19 g/mol
InChI Key: WAPRMAKDPQYODC-UHFFFAOYSA-N
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Description

2-Amino-3-hydroxybenzene-1-sulfonic acid is an organic compound with the molecular formula C6H7NO4S. It is a derivative of benzene, featuring an amino group, a hydroxyl group, and a sulfonic acid group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-3-hydroxybenzene-1-sulfonic acid can be synthesized through several methods. One common approach involves the sulfonation of 2-amino-3-hydroxybenzene. This process typically uses sulfuric acid as the sulfonating agent under controlled temperature conditions . Another method involves the nitration of 2-hydroxybenzenesulfonic acid followed by reduction to introduce the amino group .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale sulfonation reactions. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-hydroxybenzene-1-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzene derivatives, such as sulfonated quinones and amino-substituted benzene compounds .

Scientific Research Applications

2-Amino-3-hydroxybenzene-1-sulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-hydroxybenzene-1-sulfonic acid involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various substitution and addition reactions. Its sulfonic acid group enhances its solubility in water, facilitating its use in aqueous reactions. The amino and hydroxyl groups allow for hydrogen bonding and other interactions with biological molecules, making it useful in biochemical applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-hydroxybenzenesulfonic acid
  • 5-Amino-2-hydroxybenzenesulfonic acid
  • 3-Amino-4-hydroxybenzenesulfonic acid

Uniqueness

2-Amino-3-hydroxybenzene-1-sulfonic acid is unique due to its specific arrangement of functional groups, which confer distinct chemical properties. Compared to its analogs, it offers a unique combination of reactivity and solubility, making it particularly valuable in certain synthetic and industrial applications .

Properties

CAS No.

10462-50-7

Molecular Formula

C6H7NO4S

Molecular Weight

189.19 g/mol

IUPAC Name

2-amino-3-hydroxybenzenesulfonic acid

InChI

InChI=1S/C6H7NO4S/c7-6-4(8)2-1-3-5(6)12(9,10)11/h1-3,8H,7H2,(H,9,10,11)

InChI Key

WAPRMAKDPQYODC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)S(=O)(=O)O)N)O

Origin of Product

United States

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